N-ethoxycarbonyl amphetamine

Description

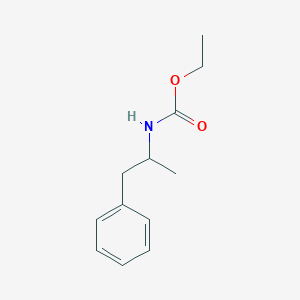

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(1-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)13-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJPEGDLROEOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214011 | |

| Record name | Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27822-59-9 | |

| Record name | Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27822-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (1-methyl-2-phenylethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry in Research Settings

Established Synthetic Pathways for N-ethoxycarbonyl Amphetamine in Laboratory Synthesis

The most direct and established method for synthesizing this compound is the acylation of amphetamine with an appropriate ethoxycarbonylating agent. This reaction forms a stable carbamate (B1207046) linkage at the nitrogen atom of the amphetamine molecule.

Schotten-Baumann Reaction: A common laboratory method for this transformation is the Schotten-Baumann reaction, which involves treating amphetamine with ethyl chloroformate in the presence of a base. mdpi.commdpi.com The base, typically a tertiary amine like triethylamine (B128534) or an aqueous base like sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.commdpi.com

The general reaction is as follows: Amphetamine + Ethyl Chloroformate → this compound + Hydrochloric Acid

The amphetamine starting material for this reaction is often synthesized via established routes, with the Leuckart reaction being one of the most historically prevalent. gtfch.orgukm.my This method typically uses phenyl-2-propanone (P2P) and formamide (B127407) (or related reagents) to produce N-formylamphetamine, which is then hydrolyzed to yield racemic amphetamine. ukm.my

Interactive Data Table: Reagents for this compound Synthesis

| Role | Compound Name | Formula | Key Function |

| Starting Material | Amphetamine | C₉H₁₃N | Primary amine for acylation |

| Acylating Agent | Ethyl Chloroformate | C₃H₅ClO₂ | Source of the ethoxycarbonyl group |

| Base | Triethylamine | C₆H₁₅N | Acid scavenger |

| Solvent | Dichloromethane | CH₂Cl₂ | Reaction medium |

Novel Approaches to this compound Synthesis for Research Applications

Novel research approaches often focus on improving efficiency, yield, and stereochemical control, or on developing new coupling methodologies.

Peptide Coupling Reagents: Modern synthetic organic chemistry offers a variety of coupling agents that can be adapted for N-acylation. Alkylphosphonic acid anhydrides, for instance, have been used to prepare acylated amphetamine derivatives. google.comscispace.com These methods can be performed as a one-pot reaction, combining the parent amine, the acid (or in this case, a carbonic acid monoester equivalent), and the coupling agent. google.comscispace.com This approach can offer milder reaction conditions and broader functional group tolerance compared to traditional methods.

Masked Precursors: In a different context, N-alkoxycarbonyl derivatives of amphetamine-type substances can be viewed as "masked" compounds. These derivatives can potentially be used in research as prodrugs or as a means to protect the amine functionality during other chemical transformations on the molecule. The carbamate can be cleaved under specific conditions to release the parent amine.

Characterization and Analysis of Synthetic Intermediates and Precursors in Research

The purity and identity of precursors and intermediates are critical for a successful synthesis. A range of analytical techniques are employed to characterize these compounds.

Precursors to Amphetamine: The primary precursor for many amphetamine syntheses is 1-phenyl-2-propanone (P2P). P2P itself can be synthesized from various "pre-precursors" such as α-phenylacetoacetonitrile (APAAN) or, more recently, glycidic acid derivatives. scilit.com The choice of precursor can often be identified by analyzing the impurity profile of the final product. ukm.myresearchgate.net

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for identifying and quantifying amphetamine, its precursors (like P2P), and reaction byproducts. ukm.myresearchgate.net The mass spectra provide fragmentation patterns that serve as a chemical fingerprint for each compound. ukm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise molecular structure of synthetic products and intermediates. For instance, ²H NMR has been used to study the synthetic origin of amphetamine derivatives by examining the relative deuterium (B1214612) content at different positions on the molecule, which provides a fingerprint of the synthetic pathway used. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and analysis, particularly for separating enantiomers after derivatization with a chiral reagent. nih.govnih.gov

Interactive Data Table: Analytical Methods for Synthesis Monitoring

| Technique | Analyte | Information Obtained |

| GC-MS | P2P, Amphetamine, Impurities | Identification, Purity, Impurity Profiling |

| NMR | This compound | Structural Confirmation, Stereochemistry |

| HPLC | Amphetamine Enantiomers | Enantiomeric Purity, Quantification |

| FTIR | Intermediates, Final Product | Functional Group Identification (e.g., C=O, N-H) |

Stereoselective Synthesis Strategies for this compound Enantiomers in Research

This compound possesses a stereocenter, meaning it can exist as two enantiomers: (R)- and (S)-N-ethoxycarbonyl amphetamine. The synthesis of a specific enantiomer requires a stereoselective approach, which is almost always focused on the preparation of the enantiopure amphetamine precursor, as the final N-ethoxycarbonylation step does not typically affect the existing chiral center.

Chiral Starting Materials: One common strategy is to start from a chiral precursor. For example, the diastereomers norephedrine (B3415761) or pseudoephedrine can be reduced to yield enantiomerically pure amphetamine. uwaterloo.ca

Asymmetric Synthesis: More advanced methods focus on creating the chiral center during the synthesis.

Enzymatic Reactions: Enzymes, such as those in baker's yeast, can be used for stereoselective reductions of prochiral ketones.

Chiral Auxiliaries: An achiral precursor can be reacted with a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Stereospecific Reactions: A patent describes a stereospecific cuprate (B13416276) addition reaction to an aziridine (B145994) phosphoramidate (B1195095) compound to generate a chiral amphetamine precursor, which helps avoid racemization. google.com

Once the desired enantiomer of amphetamine is obtained, it can be derivatized with ethyl chloroformate as described in section 2.1 to yield the corresponding pure enantiomer of this compound. The enantiomeric purity of the final product is typically confirmed using chiral chromatography techniques. gtfch.orgsemanticscholar.orgdntb.gov.ua

Preclinical Pharmacological Investigations of N Ethoxycarbonyl Amphetamine

In Vitro Receptor Binding Affinity and Selectivity Studies

Neurotransmitter Transporter Interactions (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin (B10506) Transporters)

No specific data on the binding affinity or selectivity of N-ethoxycarbonyl amphetamine for dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters were found in the reviewed literature. For context, amphetamine and its better-studied derivatives are known to be substrates for these transporters, leading to reverse transport of monoamines. nih.govwikipedia.orgfrontiersin.orgdrugbank.comnih.gov The specific interactions of the N-ethoxycarbonyl functional group with these transporters have not been characterized.

G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation in Model Systems

There is no available research detailing the modulation of G-Protein Coupled Receptors (GPCRs) or ion channels by this compound. The broader class of amphetamines can have complex interactions with various receptor systems, including trace amine-associated receptors (TAARs), which are GPCRs. nih.gov Additionally, some amphetamine derivatives have been shown to modulate certain ion channels. nih.gov However, these findings are not specific to the N-ethoxycarbonyl derivative.

Enzyme Inhibition and Activation Profiles in Cellular Systems

Specific data regarding the effects of this compound on enzyme inhibition or activation are not present in the scientific literature. Studies on other amphetamine derivatives have shown interactions with enzymes like monoamine oxidase (MAO), but this cannot be extrapolated to the N-ethoxycarbonyl variant. uchile.cluchile.cl Research has also explored how amphetamine-related compounds can activate carbonic anhydrase isoforms, but this compound was not among the tested substances. researchgate.net

In Vivo Pharmacodynamics in Animal Models (Focus on Mechanistic Understanding)

Neurochemical Modulations in Specific Brain Regions (e.g., Neurotransmitter Release and Reuptake Dynamics)

There are no in vivo studies that have investigated the neurochemical modulations induced by this compound in specific brain regions. The general mechanism of amphetamines involves increasing synaptic concentrations of dopamine, norepinephrine, and serotonin. nih.govdrugbank.comwikipedia.org The precise impact of the N-ethoxycarbonyl substitution on these processes in an in vivo model has not been documented.

Electrophysiological Effects in Preclinical Models

No electrophysiological studies on this compound in preclinical models have been published. Such studies on other amphetamines have provided insights into their effects on neuronal firing and synaptic plasticity, but this information cannot be attributed to the N-ethoxycarbonyl derivative. nih.govresearchgate.net

Cellular Signaling Pathways Affected by this compound

Specific studies on the cellular signaling pathways affected directly by this compound are scarce. However, based on its core amphetamine structure, it is hypothesized to indirectly modulate signaling pathways primarily through its interaction with monoamine transporters. Amphetamines are known to be substrates for transporters of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). nih.gov By being transported into the presynaptic neuron, they disrupt the vesicular storage of these monoamines and reverse the direction of the transporters, leading to an increase in their synaptic concentrations. scielo.org.mxdrugbank.com

This surge in synaptic monoamines, particularly dopamine, subsequently activates dopamine receptors, which are coupled to various G-protein signaling pathways. For instance, D1-like receptors are typically coupled to Gs or Golf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. jneurosci.org D2-like receptors, on the other hand, are often coupled to Gi/o proteins, which inhibit adenylyl cyclase and can modulate ion channels. The activation of these pathways by the increased availability of dopamine is a central tenet of amphetamine's mechanism of action. nih.gov

Furthermore, amphetamines can influence signaling pathways associated with neurotoxicity and cellular stress. These include pathways involving oxidative stress, excitotoxicity, and mitochondrial dysfunction, which are triggered by the excessive intracellular and extracellular monoamine levels. nih.gov

Metabolism and Pharmacokinetics in Research Models

Identification and Elucidation of N-ethoxycarbonyl Amphetamine Metabolites in Preclinical Species

The biotransformation of this compound occurs in two distinct phases. Phase I involves structural modification through hydrolysis and oxidation, followed by Phase II, where metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion.

The initial and most significant step in the metabolism of this compound is the cleavage of the N-ethoxycarbonyl group.

Hydrolysis: The carbamate (B1207046) linkage in this compound is susceptible to enzymatic hydrolysis. This reaction is catalyzed by various esterases, such as carboxylesterases, which are abundant in the liver and plasma. labce.com This process yields amphetamine, along with ethanol (B145695) and carbon dioxide, effectively releasing the active pharmacological agent.

Once amphetamine is liberated, it undergoes further Phase I metabolism through several established pathways: labce.comdrugbank.com

Aromatic Hydroxylation: This is a major metabolic route where a hydroxyl group is added to the phenyl ring, primarily at the para (4-position), to form p-hydroxyamphetamine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. drugbank.com

Aliphatic Hydroxylation: Hydroxylation can also occur on the side chain at the beta-carbon position, resulting in the formation of norephedrine (B3415761). drugbank.com

Oxidative Deamination: The amphetamine molecule can undergo deamination to form phenylacetone, which is further metabolized to benzoic acid and subsequently hippuric acid. drugbank.com

The table below summarizes the key Phase I transformations.

| Transformation | Parent Compound/Intermediate | Key Enzyme(s) | Resulting Metabolite |

| Hydrolysis | This compound | Esterases (e.g., Carboxylesterases) | Amphetamine |

| Aromatic Hydroxylation | Amphetamine | Cytochrome P450 (CYP2D6) | p-hydroxyamphetamine |

| Aliphatic Hydroxylation | Amphetamine | Cytochrome P450 | Norephedrine |

| Oxidative Deamination | Amphetamine | Monoamine Oxidase (MAO) | Phenylacetone |

This table is based on established metabolic pathways for amphetamine and its derivatives.

Metabolites generated during Phase I, particularly those with newly introduced hydroxyl groups like p-hydroxyamphetamine, are substrates for Phase II conjugation reactions. nih.govresearchgate.net These reactions are a true detoxification step, rendering the metabolites more polar and readily excretable. researchgate.net

Glucuronidation: This is the most common conjugation pathway, where glucuronic acid is attached to the hydroxyl group of p-hydroxyamphetamine. drughunter.comslideshare.net The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfation: A sulfate (B86663) group can be conjugated to the hydroxylated metabolite, a reaction mediated by sulfotransferases (SULTs). drughunter.comuomus.edu.iq

The table below outlines the principal Phase II conjugation reactions.

| Conjugation Type | Substrate Metabolite | Key Enzyme(s) | Resulting Conjugate |

| Glucuronidation | p-hydroxyamphetamine | UDP-glucuronosyltransferases (UGTs) | p-hydroxyamphetamine-O-glucuronide |

| Sulfation | p-hydroxyamphetamine | Sulfotransferases (SULTs) | p-hydroxyamphetamine-O-sulfate |

This table illustrates the expected Phase II metabolic pathways based on general principles of drug metabolism.

In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Cytochrome P450 Isoforms, Esterases)

In vitro assays using preclinical models such as rat liver microsomes or hepatocytes are essential for determining metabolic stability. srce.hr For this compound, stability is primarily governed by the rate of esterase-mediated hydrolysis. Rapid hydrolysis would result in a short in vitro half-life (t1/2) and high intrinsic clearance (CLint). srce.hr

Following hydrolysis, the metabolism of the resulting amphetamine is chiefly mediated by CYP2D6. drugbank.comscirp.org The kinetic parameters of these enzymatic reactions, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), define the affinity and capacity of the enzymes to metabolize the compound. if-pan.krakow.pl

The table below presents illustrative enzyme kinetic data for the key metabolic steps in a preclinical species model.

| Enzyme | Substrate | Km (μM) (Illustrative) | Vmax (nmol/min/mg protein) (Illustrative) |

| Esterase | This compound | 50 | 25 |

| CYP2D6 | Amphetamine | 30-70 | 0.45-5.8 |

Note: The Km and Vmax values for amphetamine via CYP2D6 are based on published findings scirp.org; values for this compound are illustrative to demonstrate the concept.

Advanced Analytical Methodologies for N Ethoxycarbonyl Amphetamine and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices (Research Samples)

Chromatography is a fundamental tool for separating N-ethoxycarbonyl amphetamine and its metabolites from complex biological samples, such as blood, urine, and hair. japsonline.com This separation is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of amphetamine-related compounds. edwiserinternational.comnih.govsielc.com In the context of this compound, HPLC systems can be coupled with various detectors to achieve the desired sensitivity and selectivity. For instance, a reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of a C18 column is common for such separations. edwiserinternational.comcuny.edu

For enhanced selectivity, especially in complex matrices, HPLC can be combined with techniques like online photochemical derivatization. nih.gov This approach can help distinguish amphetamines from other related compounds. nih.gov Furthermore, the development of methods using chiral derivatizing reagents, such as Marfey's reagent, allows for the separation of enantiomers, which can be crucial in metabolic studies. cuny.edu

Table 1: Example HPLC Method Parameters for Amphetamine Analysis

| Parameter | Condition | Reference |

| Column | 5 µm Hypersil ODS RP-18 | edwiserinternational.com |

| Mobile Phase | Methanol–sodium hydrogen phosphate (B84403) buffer (50 mM, pH 5.5) (30:70 v/v) with 0.5% v/v triethylamine (B128534) | edwiserinternational.com |

| Detection | Electrochemical | edwiserinternational.com |

This table is for illustrative purposes and specific conditions for this compound may vary.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of amphetamines and their derivatives in biological samples. jcami.eujfda-online.com Derivatization is often a necessary step to improve the chromatographic properties and mass spectral characteristics of these compounds. jcami.euoup.com For this compound, the derivatization to its corresponding carbamate (B1207046) is advantageous as it produces stable compounds suitable for GC-MS analysis. researchgate.net

In-matrix derivatization with reagents like ethyl chloroformate (ECF) simplifies sample preparation by allowing for simultaneous derivatization and extraction. oup.comoup.com This one-step process can be automated using techniques like headspace solid-phase microextraction (SPME), which offers high sensitivity and efficiency. researchgate.netresearchgate.netresearchgate.net The use of deuterated internal standards is essential for accurate quantification. jcami.eunih.gov

GC-MS methods have been successfully applied to various biological matrices, including urine and hair. jfda-online.comresearchgate.netnih.govjfda-online.com The selection of appropriate ions for monitoring in selected ion monitoring (SIM) mode enhances the specificity and sensitivity of the analysis. jfda-online.com

Table 2: Performance of an Automated GC-MS Method for Amphetamine-Related Drugs in Hair

| Parameter | Value | Reference |

| Detection Limits | 0.01 to 0.5 ng/mg | researchgate.net |

| Intraday Coefficient of Variation | 2.90% to 11.4% | researchgate.net |

| Interday Coefficient of Variation | 1.54% to 12.8% | researchgate.net |

| Recoveries | 3.2% to 10.0% | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of amphetamines and their metabolites, often surpassing the capabilities of GC-MS by eliminating the need for derivatization. nih.govlcms.cznih.gov This method combines the separation power of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry.

LC-MS/MS methods are particularly valuable for analyzing complex biological matrices like plasma, oral fluid, and urine. nih.govnih.govspringernature.com Sample preparation can be as straightforward as a "dilute and shoot" approach, which significantly reduces analysis time. springernature.com The use of multiple reaction monitoring (MRM) enhances the specificity and allows for the simultaneous quantification of multiple analytes in a single run. nih.gov

The development of stereoselective LC-MS/MS methods is crucial for understanding the metabolism and pharmacokinetics of chiral compounds like amphetamines. nih.gov These methods can differentiate between enantiomers, providing more detailed information for research purposes. nih.gov

Table 3: Performance of a Validated LC-MS/MS Method for Amphetamines

| Parameter | Value | Reference |

| Limit of Detection | ≤ 2 µg/L | nih.gov |

| Total Analysis Time | < 20 minutes (including sample preparation) | nih.gov |

| Sample Volume | 50 µL | nih.gov |

Spectroscopic and Spectrometric Approaches for Metabolite Identification and Structural Elucidation

Beyond quantification, the identification and structural elucidation of metabolites are critical aspects of research on this compound. Spectroscopic and spectrometric techniques provide the necessary tools for this in-depth analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of metabolites. nih.govresearchgate.nethyphadiscovery.com Unlike mass spectrometry, NMR can provide detailed information about the chemical environment of each atom in a molecule, which is invaluable for identifying unknown metabolites. cuny.eduresearchgate.net

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in metabolomics studies. researchgate.net 1D NMR, particularly 1H NMR, can be used for the initial screening and quantification of metabolites in biological samples. nih.govmdpi.com For more complex structures and to resolve overlapping signals, 2D NMR techniques such as COSY, HSQC, and HMBC are essential. researchgate.net While NMR is generally less sensitive than MS, its ability to provide unambiguous structural information without the need for reference standards for unknown compounds is a significant advantage. cuny.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a key technology for the identification of unknown compounds, including metabolites of this compound. csic.es HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. csic.esresearchgate.net This information is crucial for proposing potential structures for unknown metabolites.

Coupling HRMS with chromatographic techniques like UHPLC (Ultra-High-Performance Liquid Chromatography) allows for the separation of complex mixtures and the subsequent accurate mass measurement of individual components. csic.es Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide fragmentation patterns that offer further structural insights, aiding in the confident identification of metabolites. researchgate.netresearchgate.net

Immunoassays and Other Ligand Binding Assays for Research Applications

Immunoassays are widely utilized as a primary screening tool for the detection of amphetamine and its analogues in biological samples. nih.govnih.gov These methods are based on the principle of competitive binding, where an antibody specifically recognizes a target analyte. google.com A signal-producing system then generates a detectable signal that changes upon the binding of the analyte to the antibody, allowing for quantification. google.com For research applications involving amphetamines, polyclonal or monoclonal antibodies are generated by immunizing animals with an immunogen, which is typically the target drug molecule (e.g., amphetamine) conjugated to a larger carrier protein like keyhole limpet hemocyanin. nih.govresearchgate.net

The specificity of the resulting antibodies is a critical factor in the assay's performance. The structure of the immunogen, particularly the point at which the drug molecule is linked to the carrier protein, significantly influences the antibody's ability to recognize different parts of the analyte's structure. researchgate.net While these assays are valuable for rapid screening, a significant challenge lies in their cross-reactivity with a wide range of amphetamine derivatives. nih.gov Commercially available immunoassays are generally designed to detect the parent compounds, such as amphetamine and methamphetamine. nih.gov Consequently, their ability to detect novel psychoactive substances or specific derivatives like this compound can be limited, potentially leading to false-negative results. nih.gov Research into the cross-reactivity of existing immunoassays is crucial for interpreting screening results accurately, as a negative result may not definitively rule out the presence of an amphetamine analogue. nih.gov

Beyond immunoassays, other ligand-binding assays are employed in research to understand the pharmacological mechanisms of amphetamines. These studies often focus on the interaction of amphetamines with their protein targets, primarily monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). nih.gov Techniques such as radioligand binding assays are used to determine the affinity of compounds like amphetamine and its metabolites for these transporter sites. nih.govcore.ac.uk Such assays are fundamental in pharmacological research for characterizing the binding profiles of new amphetamine-related compounds and understanding their potential effects on neurotransmitter systems.

Development and Validation of Bioanalytical Methods for Research Samples

The development and validation of robust bioanalytical methods are essential for the reliable quantification of this compound and its parent compounds in research samples. europa.eu This process ensures that the method is suitable for its intended purpose and that the generated data are accurate and reproducible. europa.euijsat.org The derivatization of amphetamine to this compound using reagents like ethyl chloroformate (ECF) is a key step in many analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS). oup.comresearchgate.net This conversion is necessary to improve the thermal stability and chromatographic behavior of the otherwise volatile and polar parent amine. oup.comresearchgate.net The resulting N-ethoxycarbonyl derivatives are stable in aqueous conditions, which is advantageous for direct analysis in biological matrices. oup.comresearchgate.net

Method development involves the systematic optimization of several procedures, including sample preparation, analyte extraction, chromatographic separation, and detection. europa.euijsat.org For this compound, sample preparation often involves an in-matrix derivatization where ECF is added directly to the biological sample (e.g., oral fluid, blood, or hair) under alkaline conditions. oup.comresearchgate.net This is typically followed by an extraction step, such as liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or solid-phase microextraction (SPME). oup.comresearchgate.net The final determination is commonly performed by GC-MS, operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oup.comoup.com

A full bioanalytical method validation is performed to demonstrate the reliability of the developed method, adhering to guidelines from regulatory bodies. europa.euau.dk The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijsat.org For GC-MS methods, this is achieved by monitoring specific fragment ions of the N-ethoxycarbonyl derivative. oup.com

Accuracy: The closeness of the measured concentration to the true nominal value. europa.eu Guidelines recommend that the mean value should be within ±15% of the nominal value for quality control (QC) samples, and within ±20% for the lower limit of quantitation (LLOQ). europa.eu

Precision: The degree of agreement among a series of measurements from the same sample. europa.eu It is assessed as both within-run (intra-day) and between-run (inter-day) precision, with the coefficient of variation (CV) not exceeding 15% (20% for LLOQ). researchgate.neteuropa.eu

Calibration Curve and Linearity: The method must demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a specified range. europa.euau.dk

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. au.dk For amphetamines derivatized with ECF in blood, the LLOQ can be around 0.05 to 0.2 μg/ml. researchgate.net

Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). europa.euich.org The stability of metabolites is also considered, including the potential for back-conversion to the parent analyte during analysis. europa.eueuropa.eu

The tables below present typical validation data from research studies employing the this compound derivatization method.

Table 1: GC-MS Method Validation Parameters for Amphetamine Analysis in Oral Fluid via ECF Derivatization

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Quantifier Ion (m/z) | Reference |

| Amphetamine (as N-ethoxycarbonyl derivative) | 5–1000 | 5 | 116 | oup.com, oup.com |

Table 2: Precision and Recovery for this compound Analysis in Hair Samples by HS-SPME-GC-MS

| Analyte | Concentration (ng/mg) | Intra-day CV (%) | Inter-day CV (%) | Recovery (%) | Reference |

| Amphetamine | 1.0 | 4.89 | 6.54 | 10.0 | researchgate.net |

| 5.0 | 5.76 | 5.48 | researchgate.net | ||

| 10.0 | 4.41 | 4.46 | researchgate.net | ||

| Methamphetamine | 1.0 | 2.90 | 1.54 | 7.9 | researchgate.net |

| 5.0 | 3.29 | 3.01 | researchgate.net | ||

| 10.0 | 3.16 | 2.50 | researchgate.net |

Future Directions and Emerging Research Avenues for N Ethoxycarbonyl Amphetamine

Exploration of Uncharacterized Molecular Targets and Signaling Pathways

The primary mechanism of action of amphetamine involves its interaction with monoamine transporters, leading to an increase in the synaptic concentration of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). mdpi.com However, emerging research has revealed that amphetamine's effects are more complex, involving a range of molecular targets and signaling pathways. A crucial future direction for N-ethoxycarbonyl amphetamine research is to systematically investigate its interaction with these targets and to identify any novel molecular binding sites.

A primary focus of future research should be to determine the affinity and activity of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov It is plausible that the N-ethoxycarbonyl group could alter the binding kinetics and substrate-like activity at these transporters compared to amphetamine. Furthermore, the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor, has been identified as a key target for amphetamine. scienceopen.comresearchgate.net Upon entering the neuron, amphetamine binds to TAAR1, triggering downstream signaling cascades that modulate the activity of monoamine transporters. nih.gov Research is needed to ascertain whether this compound can also access the intracellular environment and act as a TAAR1 agonist.

Beyond these primary targets, the downstream signaling pathways warrant thorough investigation. Amphetamine has been shown to activate Gαs and Gα13 proteins, leading to the stimulation of protein kinase A (PKA) and RhoA signaling pathways, respectively. scienceopen.com These pathways are involved in a multitude of cellular processes, including gene expression and cytoskeletal rearrangement. Additionally, the interplay between dopamine and glutamate systems, particularly through the N-methyl-D-aspartate (NMDA) receptor, is critical for the neuroplastic changes associated with amphetamine. nih.gov Future studies should aim to elucidate how this compound modulates these intricate signaling networks.

Table 1: Potential Molecular Targets and Signaling Pathways for this compound Investigation

| Target/Pathway | Known Role in Amphetamine Action | Key Research Questions for this compound |

|---|---|---|

| Monoamine Transporters (DAT, NET, SERT) | Primary targets for reuptake inhibition and reverse transport. | Does the N-ethoxycarbonyl group alter binding affinity, selectivity, or substrate activity? |

| Trace Amine-Associated Receptor 1 (TAAR1) | Intracellular receptor that modulates monoamine transporter function. | Can this compound access the intracellular space to activate TAAR1? |

| G-protein Signaling (Gαs, Gα13) | Mediate downstream effects of TAAR1 activation. | Does this compound induce G-protein coupling and subsequent second messenger production? |

| Protein Kinase A (PKA) & RhoA Pathways | Involved in gene expression and cytoskeletal dynamics. | How does this compound influence the activity of these key signaling kinases? |

| NMDA Receptor | Implicated in the glutamatergic effects and neuroplasticity. | Does this compound modulate NMDA receptor function, either directly or indirectly? |

Development of Advanced Research Tools and Probes Based on the this compound Scaffold

The unique chemical structure of this compound makes it a promising candidate for the development of advanced research tools. These tools could be invaluable for probing the neurobiology of monoaminergic systems and for identifying novel drug targets. The N-ethoxycarbonyl group offers a site for chemical modification, allowing for the attachment of various functional moieties without significantly altering the core phenethylamine structure.

One promising avenue is the development of fluorescent probes. By conjugating a fluorophore to the this compound scaffold, it may be possible to visualize the subcellular localization and trafficking of the compound in real-time. Such probes could be used to study its uptake into neurons, its interaction with intracellular targets like TAAR1, and its potential accumulation in specific organelles.

Another area of development is the synthesis of radioligands. A radiolabeled version of this compound could be used in binding assays to quantify its affinity for known and unknown receptors and transporters in brain tissue. Furthermore, positron emission tomography (PET) ligands based on this scaffold could be developed for in vivo imaging of its target sites in the living brain, providing a powerful tool for preclinical research.

Finally, the this compound structure could be immobilized on a solid support to create affinity chromatography columns. These columns could be used to isolate and identify novel binding partners of the compound from brain lysates, potentially revealing previously uncharacterized molecular targets.

Table 2: Potential Research Tools Derived from the this compound Scaffold

| Research Tool | Potential Application | Research Objective |

|---|---|---|

| Fluorescent Probes | Live-cell imaging and fluorescence microscopy. | To visualize the subcellular distribution and dynamics of this compound. |

| Radioligands | In vitro binding assays and autoradiography. | To quantify the binding affinity and density of target sites in brain tissue. |

| PET Ligands | In vivo brain imaging in preclinical models. | To map the distribution and occupancy of this compound's targets in the living brain. |

| Affinity Chromatography | Isolation and identification of binding partners. | To discover novel molecular targets and interacting proteins. |

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research

Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful and unbiased approach to understanding the physiological effects of this compound. rsc.org Proteomics, the study of the entire complement of proteins, and metabolomics, the study of the complete set of small-molecule metabolites, can provide a comprehensive snapshot of the cellular and systemic responses to this compound.

Future preclinical research should employ proteomic techniques to investigate changes in protein expression and post-translational modifications in the brain and peripheral tissues following administration of this compound. This could reveal alterations in signaling pathways, neuroinflammation, and cellular stress responses that are unique to this derivative. For example, studies on amphetamine have identified changes in proteins related to the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways, which are involved in inflammation and cell survival. unodc.org

Metabolomic profiling of biological fluids and tissues can identify metabolic signatures associated with this compound exposure. Untargeted metabolomics studies of amphetamine have revealed disruptions in energy metabolism, amino acid metabolism, and phospholipid metabolism. nih.gov Applying these techniques to this compound could uncover unique metabolic pathways that are affected by the N-ethoxycarbonyl group, providing insights into its mechanism of action and potential toxicity. The integration of proteomics and metabolomics data can offer a more holistic understanding of the biological impact of this compound.

Table 3: A Proposed Omics Research Strategy for this compound

| Omics Technology | Sample Type | Potential Endpoints | Scientific Question |

|---|---|---|---|

| Proteomics | Brain tissue (e.g., striatum, prefrontal cortex), Plasma | Differential protein expression, Post-translational modifications | What are the key proteins and pathways modulated by this compound in the brain? |

| Metabolomics | Urine, Plasma, Brain tissue | Alterations in endogenous metabolites (e.g., amino acids, lipids, energy intermediates) | What is the unique metabolic signature of this compound exposure? |

| Integrated Multi-Omics | Combination of the above | Correlation networks, Pathway analysis | How do changes in the proteome and metabolome collectively contribute to the physiological effects of this compound? |

Methodological Advancements in Analytical and Preclinical Pharmacological Assessment

To thoroughly characterize this compound, it is essential to develop and validate robust analytical methods for its detection and quantification. Furthermore, refined preclinical pharmacological models are needed to assess its unique behavioral and physiological effects.

Advancements in analytical chemistry, particularly in the field of mass spectrometry, will be crucial. The development of sensitive and specific methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be necessary for the accurate measurement of this compound and its potential metabolites in biological matrices such as plasma, urine, and brain tissue. nih.govoup.com These methods will be fundamental for pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

In terms of preclinical pharmacological assessment, a battery of behavioral assays will be required to characterize the psychoactive effects of this compound. nih.gov These may include assays for locomotor activity, stereotyped behaviors, and cognitive function. It will be important to directly compare its behavioral profile to that of amphetamine to understand how the N-ethoxycarbonyl modification alters its effects. Additionally, advanced in vivo techniques such as in vivo microdialysis coupled with neurochemical analysis can be used to measure the effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.

Table 4: Key Methodological Advancements for the Study of this compound

| Methodology | Purpose | Key Considerations |

|---|---|---|

| GC-MS | Detection and quantification in biological samples. | Derivatization may be required to improve volatility and chromatographic properties. |

| LC-MS/MS | High-sensitivity and high-throughput analysis of parent compound and metabolites. | Optimization of chromatographic separation and mass spectrometric parameters for specificity. |

| Pharmacokinetic Modeling | To characterize the ADME profile. | Requires accurate analytical data from preclinical studies. |

| Behavioral Assays | To assess the psychoactive and cognitive effects. | Direct comparison with amphetamine is essential for structure-activity relationship analysis. |

| In Vivo Microdialysis | To measure real-time changes in neurotransmitter levels in the brain. | Selection of appropriate brain regions based on known amphetamine pharmacology. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.